Technical Guide: Eletriptan-d5 Hydrochloride in Bioanalytical Applications
Technical Guide: Eletriptan-d5 Hydrochloride in Bioanalytical Applications
Topic: Eletriptan-d5 hydrochloride CAS 1126745-65-0 properties Content Type: In-depth Technical Guide
Executive Summary
Eletriptan-d5 hydrochloride (CAS 1126745-65-0) is the stable isotope-labeled analog of Eletriptan, a second-generation triptan utilized in the management of migraine. In bioanalytical chemistry, this compound serves as the "Gold Standard" Internal Standard (IS) for the quantification of Eletriptan in biological matrices (plasma, urine, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties, mechanistic role in Isotope Dilution Mass Spectrometry (IDMS), and validated protocols for handling and analyzing Eletriptan-d5 hydrochloride. It is designed for analytical scientists requiring high-precision methodologies for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Chemical Identity & Physicochemical Profile[1][2][3]
Eletriptan-d5 hydrochloride is chemically engineered to possess physical and chemical properties nearly identical to the analyte of interest (Eletriptan), while being mass-differentiable by mass spectrometry.
Nomenclature and Structure
The deuterated labeling typically occurs on the N-methyl group and the adjacent methylene bridge of the pyrrolidine ring, ensuring the label is retained in the primary product ions during fragmentation, although specific labeling patterns can vary by synthesis batch.
| Property | Specification |
| Chemical Name | 3-[[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]methyl-d2]-5-[2-(phenylsulfonyl)ethyl]-1H-indole monohydrochloride |
| CAS Number | 1126745-65-0 |
| Molecular Formula | C₂₂H₂₁D₅N₂O₂S[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 424.01 g/mol (Salt) / ~387.55 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water |
| pKa | ~9.8 (pyrrolidine nitrogen) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
Structural Visualization
The following diagram illustrates the core structure and the typical sites of deuteration (D) that differentiate the IS from the analyte.
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The primary application of Eletriptan-d5 is to correct for variability in the bioanalytical workflow. Because it is an isotopolog, it co-elutes (or elutes very closely) with Eletriptan, experiencing the exact same ionization environment.
Why d5?
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Co-elution: The d5 analog shares the same retention time as Eletriptan on C18 columns.
-
Matrix Effect Compensation: Any ion suppression or enhancement caused by phospholipids or salts in the plasma sample affects both the drug and the d5-IS equally. The ratio of their responses remains constant, ensuring accuracy.
-
Mass Shift: The +5 Da mass shift (m/z 383 → 388) is sufficient to avoid "cross-talk" (isotopic overlap) from the natural M+5 isotope of the unlabeled drug.
Experimental Protocol: LC-MS/MS Quantification
This section outlines a self-validating workflow for quantifying Eletriptan in human plasma using Eletriptan-d5 HCl as the IS.
Reagent Preparation
-
Stock Solution: Dissolve 1.0 mg of Eletriptan-d5 HCl in 10 mL of Methanol (free base equivalent correction required). Store at -20°C.
-
Working IS Solution: Dilute stock to ~50 ng/mL in 50% Methanol/Water. Prepare fresh weekly.
Sample Extraction (Liquid-Liquid Extraction - LLE)
LLE is preferred over Protein Precipitation (PPT) for Eletriptan to minimize matrix effects and improve sensitivity.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
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Spike: Add 20 µL of Working IS Solution (Eletriptan-d5). Vortex for 10 sec.
-
Alkalinize: Add 100 µL of 0.1 M NaOH (to suppress ionization of the pyrrolidine amine, rendering the molecule neutral and lipophilic).
-
Extract: Add 2 mL of TBME (tert-Butyl methyl ether) .
-
Agitate: Shake/Vortex for 10 min; Centrifuge at 4000 rpm for 5 min.
-
Concentrate: Transfer the organic (upper) layer to a clean tube; evaporate to dryness under N₂ stream at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase.
LC-MS/MS Parameters[12]
-
Column: Ascentis Express C18 (50 x 2.1 mm, 2.7 µm) or equivalent fused-core column.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Isocratic Mode: 60% B / 40% A (Adjust for retention time ~1.5 - 2.0 min).
-
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode (ESI+).
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Eletriptan | m/z 383.2 [M+H]⁺ | m/z 84.1 | ~25-30 |
| Eletriptan-d5 | m/z 388.2 [M+H]⁺ | m/z 87.1* | ~25-30 |
*Note: The product ion for the d5 variant depends on the specific labeling pattern. If the label is on the N-methyl pyrrolidine ring (common), the fragment shifts from 84 to 87 or 89. Always perform a product ion scan on your specific lot of IS to confirm the dominant fragment.
Analytical Workflow Diagram
Validation & Quality Control
To ensure scientific integrity, the method using Eletriptan-d5 must meet FDA/EMA bioanalytical guidelines.
Linearity & Sensitivity
-
Range: Typically 0.5 – 250 ng/mL.[12]
-
Calibration: Plot Peak Area Ratio (Eletriptan/Eletriptan-d5) vs. Concentration.
-
Weighting: 1/x² regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).
Matrix Effect Assessment
Calculate the Matrix Factor (MF) to ensure the d5 isotope effectively tracks the analyte.
-
Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15), indicating that the IS compensates for any suppression.
Troubleshooting "Crosstalk"
If a signal appears in the Eletriptan channel when injecting only Eletriptan-d5:
-
Check Purity: The IS may contain traces of unlabeled Eletriptan (d0).
-
Check Resolution: Ensure the mass resolution on Q1 is sufficient (0.7 FWHM) to exclude the d5 isotopes from the d0 window.
Handling, Stability & Safety
Storage Conditions
-
Solid State: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; allow the vial to reach room temperature before opening to prevent moisture condensation.
-
Solutions: Methanolic stock solutions are stable for at least 1 month at -20°C. Protect from light using amber vials, as the indole moiety is photosensitive.
Safety (SDS Summary)
-
Hazards: Irritant.[13] Potential serotonin agonist activity if ingested or absorbed.[2][6]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
References
-
Sussex Research Laboratories. Eletriptan-d5 | 1126745-65-0 Technical Data. Retrieved from
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Ponnuru, V. S., Challa, B. R., & Nadendla, R. (2011).[12] Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study. Analytical and Bioanalytical Chemistry.[1][10][14][12] Retrieved from
-
MedChemExpress. Eletriptan-d5 Hydrochloride Product Information. Retrieved from
-
Cayman Chemical. Eletriptan Safety Data Sheet. Retrieved from
-
Pfizer Inc. Relpax (Eletriptan Hydrobromide) Prescribing Information. Retrieved from
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- 8. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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